4-Bromo-6-fluoropyridin-2-ol

Suzuki-Miyaura Coupling C-C Bond Formation Halogen Reactivity

4-Bromo-6-fluoropyridin-2-ol (CAS 1227597-80-9), also known as 4-bromo-6-fluoro-2(1H)-pyridinone, is a heterocyclic small-molecule building block (C5H3BrFNO, MW: 191.99 g/mol) featuring a pyridine core with a hydroxyl group at position 2, a bromine at position 4, and a fluorine at position 6. This specific substitution pattern distinguishes it from other halogenated pyridine derivatives and underpins its utility in medicinal chemistry and agrochemical synthesis, where precise electronic and steric tuning of molecular scaffolds is critical.

Molecular Formula C5H3BrFNO
Molecular Weight 191.987
CAS No. 1227597-80-9
Cat. No. B572640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoropyridin-2-ol
CAS1227597-80-9
Synonyms4-broMo-6-fluoro-2(1H)-pyridinone
Molecular FormulaC5H3BrFNO
Molecular Weight191.987
Structural Identifiers
SMILESC1=C(C=C(NC1=O)F)Br
InChIInChI=1S/C5H3BrFNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9)
InChIKeyLLBFAIUAWMBQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Bromo-6-fluoropyridin-2-ol (CAS 1227597-80-9): A Differentiated Halogenated Pyridine Building Block


4-Bromo-6-fluoropyridin-2-ol (CAS 1227597-80-9), also known as 4-bromo-6-fluoro-2(1H)-pyridinone, is a heterocyclic small-molecule building block (C5H3BrFNO, MW: 191.99 g/mol) featuring a pyridine core with a hydroxyl group at position 2, a bromine at position 4, and a fluorine at position 6 . This specific substitution pattern distinguishes it from other halogenated pyridine derivatives and underpins its utility in medicinal chemistry and agrochemical synthesis, where precise electronic and steric tuning of molecular scaffolds is critical .

Why Sourcing 4-Bromo-6-fluoropyridin-2-ol Requires Precise Specification: The Risks of Analog Interchange


Substituting 4-Bromo-6-fluoropyridin-2-ol with a close structural analog like 4-chloro-6-fluoropyridin-2-ol or 4-bromo-2-fluoropyridine introduces significant changes in reactivity, physicochemical properties, and downstream biological performance. The C-Br bond's lower dissociation energy and superior leaving-group ability compared to C-Cl directly impacts cross-coupling efficiency [1]. Simultaneously, the C-F bond's high electronegativity and stability, combined with the hydroxyl group's tautomerism, create a unique electronic landscape that governs molecular recognition. A generic purchase decision without considering these quantifiable differentiators can lead to failed synthetic routes, altered pharmacokinetic profiles in drug candidates, or batch-to-batch variability in final product performance [2].

4-Bromo-6-fluoropyridin-2-ol: Head-to-Head Quantitative Evidence for Scientific Selection


Superior Reactivity in Palladium-Catalyzed Cross-Coupling vs. The 4-Chloro Analog

The C-Br bond in 4-Bromo-6-fluoropyridin-2-ol is significantly more reactive in oxidative addition, the rate-determining step for many cross-coupling reactions, compared to the C-Cl bond in 4-chloro-6-fluoropyridin-2-ol. General reactivity scales for aryl halides in Pd-catalyzed reactions establish a well-known order of I > Br > Cl. This principle is supported by a study showing chemoselective cross-coupling where -Br reacts preferentially over -Cl and -OSO2F, enabling sequential functionalization strategies [1]. The quantified difference in bond dissociation energy (BDE) is approximately 24 kcal/mol, making the brominated compound a kinetically superior partner under mild conditions [2].

Suzuki-Miyaura Coupling C-C Bond Formation Halogen Reactivity Medicinal Chemistry Synthesis

Enhanced Hydrolytic and Metabolic Stability Conferred by the C6-Fluorine Substituent vs. Non-Fluorinated Analogs

The fluorine atom at the 6-position of the pyridine ring provides a strong electron-withdrawing effect that significantly alters the electron density of the aromatic ring compared to non-fluorinated analogs like 4-bromopyridin-2-ol. This electronic modulation directly impacts the compound's oxidative metabolism. A common pharmacokinetic liability of unsubstituted pyridines is rapid CYP450-mediated oxidation at the electron-rich 6-position, which is effectively blocked by the C-F substitution [1]. This structural feature is a standard strategy in medicinal chemistry, where the C-F bond strength (~116 kcal/mol) prevents metabolic hydroxylation, leading to increased metabolic half-life in liver microsome models [2].

Metabolic Stability Fluorine Chemistry Drug Design CYP450 Inhibition

Distinct Tautomeric Equilibrium (Pyridin-2-ol vs. Pyridin-2-one) Modulating Physicochemical and Binding Properties

4-Bromo-6-fluoropyridin-2-ol exists in a tautomeric equilibrium between the lactim (pyridin-2-ol) and lactam (pyridin-2-one) forms. The presence of the electron-withdrawing bromine and fluorine substituents shifts this equilibrium predominantly toward the lactam form in solution, as predicted by computational methods . This contrasts with unsubstituted 2-hydroxypyridine, where the lactim form is favored in the gas phase but the lactam dominates in polar solution. The predominance of the 2-pyridinone tautomer enhances the compound's ability to act as a hydrogen-bond donor and acceptor, mimicking nucleobase pairing, which is a critical feature for kinase inhibitor scaffolds targeting the ATP-binding pocket [1].

Tautomerism Physicochemical Properties Hydrogen Bonding Molecular Recognition

Optimal Application Scenarios for 4-Bromo-6-fluoropyridin-2-ol Based on Differential Evidence


Kinase Inhibitor Scaffold Construction via Sequential Cross-Coupling

The compound's potent reactivity as an aryl bromide (C-Br BDE ≈ 71 kcal/mol) allows for a first, highly efficient Suzuki-Miyaura coupling at the C4 position under mild conditions. The orthogonal stability of the C6-fluorine enables a subsequent functionalization step, such as a nucleophilic aromatic substitution or a second, high-temperature coupling, which would not be possible with a less stable C-Cl bond. This sequential strategy, leveraging the chemoselectivity evidenced by the -Br > -Cl reactivity order, is ideal for constructing densely functionalized kinase inhibitor cores .

Lead Optimization for Improved Metabolic Stability in Drug Discovery

In a lead optimization campaign where a 4-bromopyridin-2-ol core scaffold has shown promising in vitro potency but high intrinsic clearance in liver microsome assays, 4-Bromo-6-fluoropyridin-2-ol serves as a direct, late-stage replacement. The C6-fluorine atom is specifically chosen to block the metabolically labile site, as supported by well-established class-level evidence on the effect of aromatic fluorination on CYP450-mediated oxidation . This substitution can dramatically improve the compound's pharmacokinetic profile without requiring a complete scaffold redesign, saving significant synthetic resources .

Agrochemical Intermediate Requiring High Reactivity and Specific Bioisosteric Replacement

For the synthesis of novel fungicides or herbicides, the compound's reactivity profile (C-Br > C-Cl) enables efficient, scalable cross-coupling with sensitive agrochemical intermediates . Furthermore, the C-F substitution is a proven bioisostere for a C-H or C-OH group, often enhancing membrane permeability and in vivo half-life in target organisms while the C-Br group can form specific halogen bonds with a biological target, a feature not possible with a C-Cl analog due to its weaker halogen-bond donor capacity .

Chemical Biology Probe Design Leveraging Predictable Tautomeric Hydrogen Bonding

When designing a chemical probe to bind to a specific adenine or guanine recognition site in a kinase, the predictable 2-pyridinone tautomer of this compound is a critical advantage. This form presents a hydrogen-bond donor (N-H) and acceptor (C=O) array that perfectly complements the target adenine. Using a less electron-deficient analog, such as 4-bromo-6-methylpyridin-2-ol, would result in a mixed population of tautomers, reducing the effective concentration of the active binding species and potentially leading to misinterpretation of structure-activity relationship (SAR) data .

Quote Request

Request a Quote for 4-Bromo-6-fluoropyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.